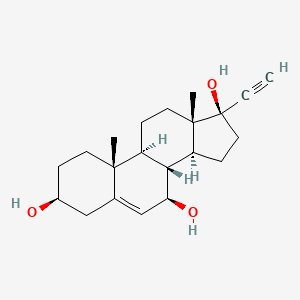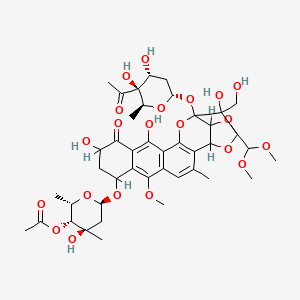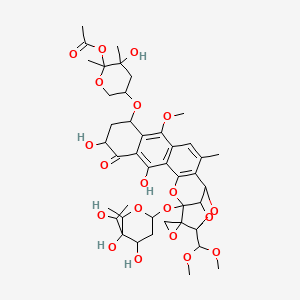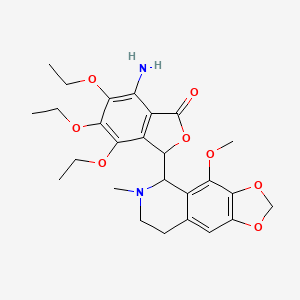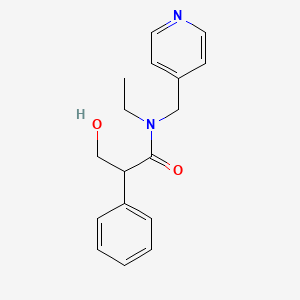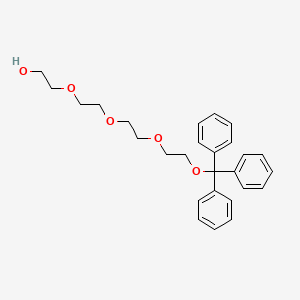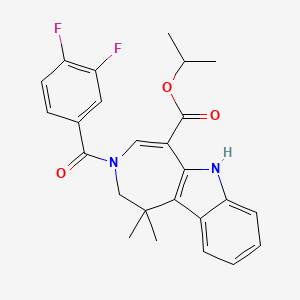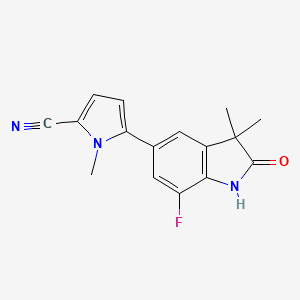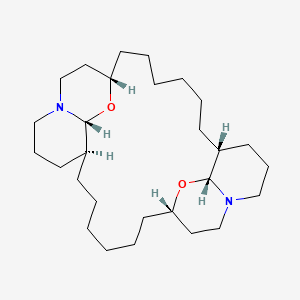
Xestospongin c
Overview
Description
Xestospongin C is a potent, selective, reversible IP3 receptor antagonist . It is a structurally novel marine alkaloid isolated from the Okinawan sponge Xestospongia sp .
Synthesis Analysis
Xestospongin C inhibits the IP3 receptor but not the ryanodine receptor in smooth muscle . It is synthesized from a marine sponge .Molecular Structure Analysis
The molecular formula of Xestospongin C is C28H50N2O2 . The molecular weight is 446.71 . The structure of Xestospongin C includes 6 defined stereocentres .Chemical Reactions Analysis
Xestospongin C has been found to inhibit voltage-dependent K+ currents in a concentration-dependent manner . It also blocks IP3-induced Ca2+ release from cerebellar microsomes .Physical And Chemical Properties Analysis
Xestospongin C appears as a clear film . It has limited solubility, soluble in DMSO or ethanol . It is recommended to be stored at -20°C .Scientific Research Applications
Calcium Signaling Modulator
Xestospongin C is a highly potent, reversible, and membrane-permeable blocker of IP3-mediated Ca2+ release . It plays a crucial role in calcium signaling, a key process in cellular communication and regulation .
Inhibition of Bradykinin-induced Ca2+ Release
It has been reported that Xestospongin C inhibits bradykinin-induced Ca2+ release in PC12 cells . Bradykinin is a peptide that promotes inflammation, and thus, Xestospongin C could potentially be used in research related to inflammatory diseases .
Attenuation of PHP-induced IL-2 Production
Xestospongin C attenuates PHP-induced IL-2 production in Jurkat T cells . IL-2 is a cytokine that regulates white blood cells, and Jurkat T cells are a model cell line used in research related to immune response .
Selectivity over Ryanodine Receptor Type 1 (RyR-1)
Xestospongin C displays high selectivity over the skeletal isoform of the ryanodine receptor type 1 (RyR-1) . RyR-1 is involved in muscle contraction, and this selectivity could make Xestospongin C useful in muscle physiology research .
Blocker of Carbamylcholine-induced Ca2+ Efflux
Xestospongin C also blocks carbamylcholine-induced Ca2+ efflux from the endoplasmic reticulum stores in a reversible manner . This suggests potential applications in research related to neurotransmission and muscle contraction .
Marine Sponge Derivative
Xestospongin C is an oxaquinolizidine alkaloid isolated from a marine sponge . This highlights its potential in marine biotechnology and natural product chemistry research .
Mechanism of Action
Xestospongin C, also known as (-)-xestospongin C or BSPBio_001272, is a marine natural product isolated from the Pacific basin sponges . It has been noted for its vasodilatory properties and its role in neurobiology .
Target of Action
The primary target of Xestospongin C is the inositol 1,4,5-triphosphate receptor (IP3R) . IP3Rs are important signal transduction messengers that promote the mobilization of Ca2+ from intracellular stores .
Mode of Action
Xestospongin C acts as a potent, reversible, and membrane-permeable blocker of IP3-mediated Ca2+ release . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .
Biochemical Pathways
In intact smooth muscle cells, however, xestospongin C appears to inhibit voltage-dependent Ca2+ and K+ currents at a concentration range similar to that at which it inhibits the IP3 receptor .
Pharmacokinetics
It is known to be a membrane-permeable compound , suggesting it can cross cell membranes to exert its effects.
Result of Action
Xestospongin C inhibits the increase in intracellular calcium in vascular smooth muscle cells completely at a certain concentration . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations . These actions result in the attenuation of the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells .
Action Environment
The action of Xestospongin C is influenced by the cellular environment. For instance, in the absence of external Ca2+, Xestospongin C inhibits the transient increase in [Ca2+]i induced by DNP-HSA . Furthermore, the compound’s action may be influenced by factors such as the presence of other ions, the state of the cell membrane, and the presence of other signaling molecules .
Future Directions
Xestospongin C has been widely used in various types of cells and tissues for investigating the structure and function of IP3Rs and Ca2+ signaling in neuronal and nonneuronal cells . It has been suggested that Xestospongin C may inhibit Ca2+ release and consequently may attenuate degranulation . The effect of Xestospongin C on this pathway should be clarified in future studies .
properties
IUPAC Name |
(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-MUJQFDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@H]2CCN3CCC[C@@H]([C@H]3O2)CCCCCC[C@H]4CCN5CCC[C@H]([C@H]5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1R-(1R,4aR,11R,12aS,13S,16aS,23R,24aS)]-eicosahydro-5H,17H-1,23:11,13-diethano-2H,14H-[1,11]dioxacycloeicosino[2,3-b:12,13-b1]dipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Xestospongin C?
A1: Xestospongin C primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]
Q2: What are the downstream consequences of Xestospongin C inhibiting IP3Rs?
A2: Inhibiting IP3Rs with Xestospongin C disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:
- Smooth muscle contraction: Xestospongin C attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]
- Neurotransmitter release: Studies have shown Xestospongin C can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]
- Cell proliferation and apoptosis: Xestospongin C has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]
Q3: Does Xestospongin C exhibit any off-target effects?
A4: Research indicates that Xestospongin C may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.
Q4: What is the molecular formula and weight of Xestospongin C?
A5: Xestospongin C (C30H42N2O6) has a molecular weight of 526.66 g/mol. []
Q5: How has the structure-activity relationship (SAR) of Xestospongin C been investigated?
A6: Several studies have explored the SAR of Xestospongin C and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []
Q6: What analytical techniques are employed to characterize and quantify Xestospongin C?
A6: Commonly used techniques for Xestospongin C analysis include:
- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of Xestospongin C in complex mixtures. []
- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of Xestospongin C and its metabolites. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about Xestospongin C. []
Q7: What are the known toxicological properties of Xestospongin C?
A7: While Xestospongin C is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.
Q8: What are the potential therapeutic applications of Xestospongin C?
A8: Given its role in modulating intracellular Ca2+ signaling, Xestospongin C holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:
- Neurological disorders: Xestospongin C's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]
- Cardiovascular diseases: Xestospongin C's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]
- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes Xestospongin C a potential target for treating inflammatory diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





